Fazarabine (1-β-D-arabinofuranosyl-5-azacytosine), also known as ara-AC, is a synthetic pyrimidine nucleoside analog. [, ] It is structurally similar to cytarabine, incorporating the arabinoside ring of cytarabine and the pyrimidine base of 5-azacytidine. [, ] This unique structure positions Fazarabine as a valuable tool in biochemical and pharmacological research, particularly for studying DNA synthesis and methylation processes. [, ]
Methods
The synthesis of Fazarabine typically involves several key steps:
Technical Details
The synthetic route may involve protecting group strategies to ensure selectivity during reactions. For instance, protecting groups can be used on the hydroxyl groups of the sugar to prevent side reactions during glycosylation.
Structure
Fazarabine's molecular structure can be represented as follows:
The compound features a fluorinated sugar moiety linked to a cytosine base, which is critical for its function as a nucleoside analog.
Data
Crystallographic studies and NMR spectroscopy provide insights into the three-dimensional conformation of Fazarabine, revealing how its structure influences biological activity.
Reactions
Fazarabine undergoes various chemical reactions that are pivotal for its therapeutic efficacy:
Technical Details
The kinetics of phosphorylation and incorporation into nucleic acids are essential parameters that determine the compound's effectiveness against viruses and cancer cells.
Fazarabine exerts its antiviral and anticancer effects primarily through its action as a nucleoside analog. The mechanism involves:
Data from various studies indicate that Fazarabine's effectiveness varies depending on the type of virus or cancer being targeted.
Physical Properties
Chemical Properties
Relevant analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into thermal stability and decomposition temperatures.
Fazarabine has several scientific uses:
The 1970s witnessed a paradigm shift in anticancer drug discovery, with researchers moving beyond broad cytotoxic agents toward rationally designed nucleoside analogs. This era focused on exploiting metabolic vulnerabilities in rapidly dividing cancer cells, particularly DNA/RNA synthesis pathways. Scientists hypothesized that modifying core components of nucleosides—the sugar moiety or nucleobase—could create compounds that either incorporate into nucleic acids to disrupt replication or inhibit key enzymes like DNA methyltransferases (DNMTs). The goal was to achieve tumor-selective cytotoxicity through biomimicry. Fazarabine emerged from this intellectual framework, designed specifically to overcome limitations of first-generation analogs like cytarabine (ara-C), which suffered from rapid deamination by cytidine deaminase and limited efficacy against solid tumors [2] [7].
Table 1: Key Nucleoside Analogs and Design Rationales in the 1970s
Compound | Structural Modification | Primary Mechanism | Limitation Addressed |
---|---|---|---|
Cytarabine (ara-C) | Arabinose sugar substitution | DNA chain termination | N/A (First-generation agent) |
Azacitidine | Triazine ring substitution (C→N) | DNMT inhibition | Chemical instability |
Fazarabine | Arabinose + triazine hybrid | DNMT inhibition & DNA incorporation | Deamination resistance, solid tumors |
Gemcitabine | Difluoro-deoxycytidine | RNR inhibition & DNA incorporation | Metabolic deactivation |
This rational design phase was heavily influenced by emerging insights into epigenetic dysregulation in cancer. Research demonstrated that DNA hypermethylation of tumor suppressor gene promoters mediated by DNMT overexpression was a hallmark of malignancies. Inhibiting DNMTs thus became a strategic priority, positioning azanucleosides like fazarabine as mechanistic upgrades to purely cytotoxic nucleosides [1].
Fazarabine (chemical name: 1-β-d-arabinofuranosyl-5-azacytosine; Ara-AC) represents a deliberate structural hybridization integrating two pharmacophores:
The molecular integration of these components yielded a compound with dual mechanisms:
Fazarabine’s transition from preclinical studies to clinical evaluation followed a rigorous pharmacological validation pathway:
Preclinical Efficacy:Early in vitro and in vivo studies demonstrated broad-spectrum antitumor activity. Fazarabine induced significant hypomethylation in leukemia cell lines (P388, L1210) and inhibited tumor growth in murine xenograft models of colon cancer (CX-1), lung cancer (LX-1), medulloblastoma, and mammary carcinomas. Its activity against solid tumors was particularly notable, as this represented a key limitation of parent compounds [2] [6]. Mechanistic studies confirmed DNMT suppression and reactivation of silenced tumor suppressor genes, validating the epigenetic design rationale [1].
Table 2: Preclinical Profile of Fazarabine in Murine Models
Tumor Model | Administration Schedule | Efficacy Outcome | Key Biomarker Change |
---|---|---|---|
P388 Leukemia | Daily × 5 (IP) | 80% Tumor growth inhibition | DNMT1 depletion (≥70%) |
CX-1 Colon Carcinoma | Q3D × 4 (IV) | 65% Reduction in tumor volume | Global DNA hypomethylation |
LX-1 Lung Adenocarcinoma | Continuous infusion | Complete regression in 2/10 mice | p15/INK4B re-expression |
Mammary Adenocarcinoma | Daily × 7 (Oral) | 50% Growth delay | LINE-1 demethylation |
Clinical Candidate Selection:Based on robust preclinical data, fazarabine advanced to clinical trials in the 1980s–1990s. Its development prioritized hematologic malignancies initially, given the established activity of nucleoside analogs in leukemias. Phase I trials established dosing schedules (e.g., 72-hour continuous IV infusion) and defined the maximum tolerated dose (MTD) as 425 mg/m²/hour based on neurotoxicity and fluid overload [3]. However, the clinical translation revealed significant challenges:
Table 3: Clinical Efficacy Outcomes in Select Phase II Trials
Tumor Type | Schedule | Patients (n) | Response Rate | Stable Disease |
---|---|---|---|---|
Advanced Colorectal | 48 mg/m²/day × 3 days (CI) | 15 | 0% | 20% |
Metastatic Breast | 30 mg/m²/day × 5 days (Bolus) | 19 | 0% | 47% |
Advanced Ovarian | 30 mg/m²/day × 5 days (Bolus) | 19 | 0% | 47% |
Refractory Acute Leukemia | 425 mg/m²/hour × 72h (CI) | 71 | 2.8% (CR+PR) | N/A |
Despite promising epigenetic mechanisms, fazarabine’s clinical development was discontinued in the 1990s due to insufficient efficacy across multiple tumor types. Its legacy informed next-generation DNMT inhibitors (e.g., decitabine, guadecitabine), emphasizing optimized pharmacokinetics and combination regimens [1] [3] [5].
Compound Names Cited in Article:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7